6beta,17alpha-Dihydroxyprogesterone

Übersicht

Beschreibung

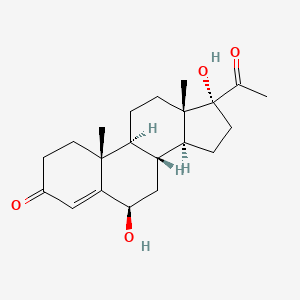

The compound 6beta,17alpha-Dihydroxyprogesterone is a complex organic molecule with significant importance in various scientific fields. This compound belongs to the class of steroids, characterized by its cyclopenta[a]phenanthrene structure. It is known for its biological activity and is often studied for its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6beta,17alpha-Dihydroxyprogesterone involves multiple steps, starting from simpler organic molecules. The process typically includes:

Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions under acidic or basic conditions.

Introduction of functional groups: Hydroxyl and acetyl groups are introduced through selective oxidation and acetylation reactions.

Stereochemical control: Ensuring the correct stereochemistry at each chiral center is crucial, often achieved through chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

Batch reactors: For precise control over reaction conditions.

Continuous flow reactors: For efficient and scalable production.

Purification: Techniques such as chromatography and crystallization are used to obtain the pure compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl groups at positions 6β and 17α are primary sites for oxidation:

The 3-keto group in the A-ring remains stable under typical oxidative conditions, preserving the Δ⁴-3-keto structure critical for receptor binding .

Dehydration and Isomerization

Dehydration reactions occur under acidic or enzymatic conditions:

Dehydration products may exhibit altered biological activity due to changes in molecular planarity.

Esterification and Acetylation

Hydroxyl groups undergo derivatization reactions:

Esterification at 17α enhances metabolic stability, as demonstrated in medroxyprogesterone acetate synthesis .

Enzymatic Modifications

CYP450-mediated transformations dominate metabolic pathways:

These metabolites (e.g., 6β,16α-dihydroxyprogesterone) demonstrate distinct pharmacological effects, including hERG channel inhibition .

Stability Considerations

Comparative Reactivity with Structural Analogs

The 6β-hydroxyl group increases polarity compared to 6α-methyl analogs, influencing both chemical reactivity and biological half-life .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Hormonal Therapy

6β,17α-DHP has been investigated for its role in hormonal therapies, particularly in conditions related to progesterone deficiency. It may be beneficial in managing:

- Menopausal Symptoms : By mimicking progesterone's effects, it can alleviate symptoms associated with estrogen dominance during menopause.

- Infertility Treatments : As a progestin, it may support luteal phase defects in assisted reproductive technologies.

2. Cardiovascular Research

Recent studies have indicated that 6β,17α-DHP and its metabolites may influence cardiovascular health by modulating blood pressure and vascular function. It has been shown to affect the human ether-a-go-go-related gene (hERG) channel activity, which is crucial for cardiac repolarization. In one study, administration of progesterone led to significant changes in QTc intervals in healthy women, suggesting that 6β,17α-DHP could impact cardiac health through similar pathways .

Case Studies

Case Study: Management of Congenital Adrenal Hyperplasia (CAH)

A notable application of 6β,17α-DHP is in the management of CAH due to 17-alpha hydroxylase deficiency. In a reported case involving a patient with severe hypertension and hypokalemia attributed to this condition, treatment with hydrocortisone was initiated to restore hormonal balance. While the primary treatment focused on cortisol replacement, the potential use of 6β,17α-DHP as an adjunct therapy was discussed due to its ability to modulate steroidogenesis and improve metabolic outcomes .

Research Findings

A comprehensive review of literature reveals several key findings regarding the pharmacological effects of 6β,17α-DHP:

- Neuroprotective Effects : Analogous to progesterone, 6β,17α-DHP exhibits neuroprotective properties that may be beneficial in neurodegenerative diseases.

- Immunomodulatory Actions : It has been shown to influence immune responses, potentially aiding in autoimmune conditions or inflammatory disorders .

Data Tables

Wirkmechanismus

The mechanism of action of 6beta,17alpha-Dihydroxyprogesterone involves its interaction with specific molecular targets, such as:

Receptors: Binding to steroid receptors, influencing gene expression and cellular activity.

Enzymes: Modulating enzyme activity, affecting metabolic pathways.

Signaling pathways: Altering signaling pathways involved in cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cholesterol: A structurally similar steroid with a cyclopenta[a]phenanthrene core.

Testosterone: Another steroid with similar functional groups but different biological activity.

Estradiol: A steroid hormone with a similar structure but distinct physiological effects.

Uniqueness

The uniqueness of 6beta,17alpha-Dihydroxyprogesterone lies in its specific stereochemistry and functional groups, which confer unique biological activities and potential therapeutic applications.

Biologische Aktivität

6beta,17alpha-Dihydroxyprogesterone (6β,17α-DHP) is a steroid compound that has garnered attention due to its unique biological activities and potential therapeutic applications. As a derivative of progesterone, it exhibits distinct pharmacological properties that are relevant in various fields, including reproductive biology and endocrinology.

Chemical Structure and Synthesis

6β,17α-DHP possesses a cyclopenta[a]phenanthrene structure typical of steroid compounds. The synthesis of this compound involves several steps, including:

- Formation of the core structure : Cyclization reactions under acidic or basic conditions.

- Introduction of functional groups : Selective oxidation and acetylation to add hydroxyl groups.

- Stereochemical control : Achieved through chiral catalysts to ensure the correct configuration at each chiral center.

The biological activity of 6β,17α-DHP is primarily mediated through its interaction with steroid receptors and modulation of various signaling pathways. Key mechanisms include:

- Receptor Binding : It binds to specific steroid receptors, influencing gene expression and cellular functions.

- Enzyme Modulation : Alters the activity of enzymes involved in metabolic pathways.

- Signaling Pathways : Affects pathways related to cell growth, differentiation, and apoptosis.

Reproductive Physiology

6β,17α-DHP plays a significant role in reproductive physiology. Studies indicate that it may influence ovarian function and menstrual cycle regulation. Its progestational effects are comparable to those of other progesterone derivatives, making it a candidate for therapeutic applications in hormonal disorders.

Therapeutic Potential

Research has explored the potential use of 6β,17α-DHP in treating conditions such as:

- Hormonal Disorders : Its ability to modulate hormone levels can be beneficial in addressing conditions like polycystic ovary syndrome (PCOS).

- Cancer Treatment : Preliminary studies suggest that it may have anti-cancer properties, particularly in hormone-sensitive cancers.

Case Studies and Research Findings

A meta-analysis involving 5,053 women evaluated the effects of related compounds on gestational diabetes mellitus (GDM). While this study focused on 17α-hydroxyprogesterone caproate, it highlights the relevance of similar compounds in understanding metabolic outcomes associated with progesterone derivatives. The analysis revealed a significant increase in GDM risk among women treated with these compounds .

| Study Type | Population Size | Treatment Group | Control Group | GDM Incidence (%) |

|---|---|---|---|---|

| Cohort | 5,053 | 1,538 | 3,515 | 10.9 |

| Control | 6.1 |

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6β,17α-DHP, it is useful to compare it with other steroid compounds such as testosterone and estradiol:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Steroid | Progestational effects; potential anti-cancer properties |

| Testosterone | Steroid | Anabolic effects; androgenic activity |

| Estradiol | Steroid | Estrogenic effects; reproductive regulation |

The unique stereochemistry and functional groups of 6β,17α-DHP confer distinct biological activities not observed in testosterone or estradiol.

Eigenschaften

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,24-25H,4-9,11H2,1-3H3/t14-,15+,16+,18-,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQPONLPDKZVNG-SJIZYOMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-03-5 | |

| Record name | NSC9729 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.